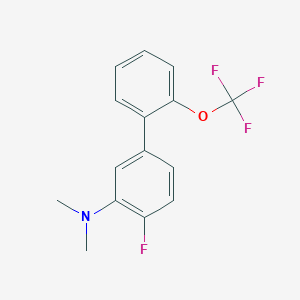
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalyst development.
Fluorinated indoles: Used in various pharmaceutical applications.
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: Explored for its pharmacological properties. The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and chloropropanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7ClF6O |
|---|---|
Molekulargewicht |
304.61 g/mol |
IUPAC-Name |
1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(12)9(19)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
HVAARHWPNDMFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
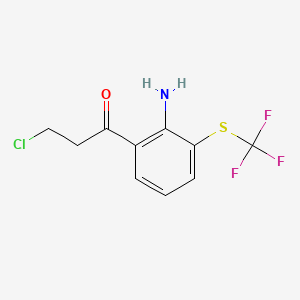
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
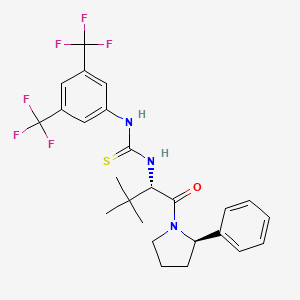

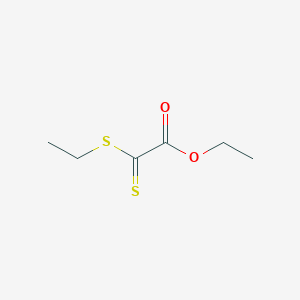
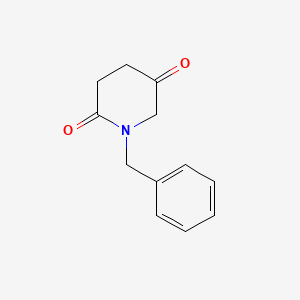
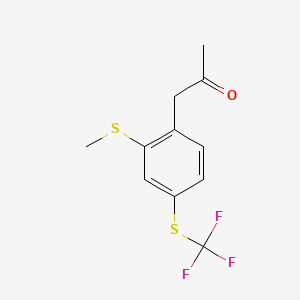
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)



